molecular formula C19H23NO B4199402 N-(1-benzylpropyl)-3-phenylpropanamide

N-(1-benzylpropyl)-3-phenylpropanamide

Cat. No. B4199402
M. Wt: 281.4 g/mol
InChI Key: HUECLCCOILERFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpropyl)-3-phenylpropanamide, also known as BPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects. BPAP is a non-amphetamine stimulant drug that has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various medical conditions.

Mechanism of Action

N-(1-benzylpropyl)-3-phenylpropanamide works by increasing the level of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. This compound acts as a selective dopamine and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to increase the level of dopamine and norepinephrine in the brain, leading to an improvement in cognitive function, mood, and alertness. This compound has also been found to have an effect on the sleep-wake cycle, leading to improved sleep quality and duration.

Advantages and Limitations for Lab Experiments

N-(1-benzylpropyl)-3-phenylpropanamide has several advantages for lab experiments. It has a unique mechanism of action, making it a promising candidate for the treatment of various medical conditions. This compound has also been found to have a stimulant effect on the central nervous system, which can improve cognitive function, mood, and alertness. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic effects.

Future Directions

There are several future directions for the research on N-(1-benzylpropyl)-3-phenylpropanamide. One potential direction is to investigate its potential use in the treatment of depression, Parkinson's disease, and sleep disorders. Another direction is to explore its potential use as a cognitive enhancer or performance-enhancing drug. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(1-benzylpropyl)-3-phenylpropanamide has been studied extensively for its potential therapeutic effects. Research has shown that this compound has a unique mechanism of action, making it a promising candidate for the treatment of various medical conditions. This compound has been found to have a stimulant effect on the central nervous system, which can improve cognitive function, mood, and alertness. This compound has also been found to have potential applications in the treatment of depression, Parkinson's disease, and sleep disorders.

properties

IUPAC Name

3-phenyl-N-(1-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-2-18(15-17-11-7-4-8-12-17)20-19(21)14-13-16-9-5-3-6-10-16/h3-12,18H,2,13-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUECLCCOILERFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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